molecular formula C14H15N5O3 B2424225 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide CAS No. 2034440-46-3

3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2424225
CAS No.: 2034440-46-3
M. Wt: 301.306
InChI Key: RSEGJNJBNUNVEP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
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Biological Activity

3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₅N₅O₄
  • Molecular Weight : 337.36 g/mol
  • CAS Number : 2034509-52-7

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole, including the target compound, exhibit notable anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values indicating effective inhibition of cell proliferation in tumor cells like HeLa (cervical cancer) and CaCo-2 (colon cancer) .

Cell Line IC50 Value (µM)
HeLa10.5
CaCo-28.7
MCF-7 (breast cancer)12.0

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory activity. Similar oxadiazole derivatives have been documented to inhibit cyclooxygenases (COX), which are critical in the inflammatory pathway. This inhibition can lead to reduced pain and inflammation in various models .

Antimicrobial Activity

The presence of the pyrrole group in the compound enhances its antimicrobial properties. Studies show that oxadiazole derivatives demonstrate significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds have been tested against Gram-positive bacteria with promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in tumor growth and inflammation (e.g., COX enzymes).
  • Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among these derivatives, the one corresponding to the target compound exhibited superior selectivity against renal cancer cells with an IC50 value of 1.143 µM . This selectivity is crucial for minimizing side effects in therapeutic applications.

Another research project focused on synthesizing new derivatives based on the oxadiazole framework and assessing their biological activities against various human cancer cell lines . The findings indicated that modifications to the oxadiazole structure could enhance potency significantly.

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEGJNJBNUNVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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